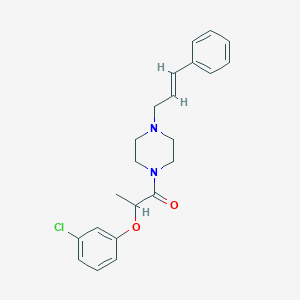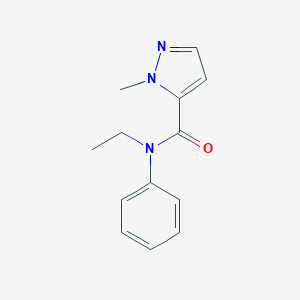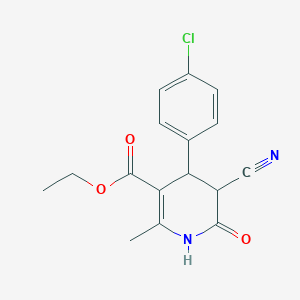![molecular formula C18H18N2O6S B259511 Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)
Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cancer treatment. This compound belongs to the class of benzothiophene derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 inhibits the activity of Rho GTPases by binding to their active site and preventing the exchange of GDP for GTP. This leads to the inactivation of Rho GTPases and a decrease in downstream signaling pathways that are involved in cancer cell migration and invasion.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound 1864 inhibits the activity of Rho GTPases in a dose-dependent manner. This inhibition leads to a decrease in cancer cell migration and invasion. Additionally, this compound 1864 has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for the elimination of damaged or abnormal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 in lab experiments is its specificity for Rho GTPases. This allows researchers to study the specific effects of Rho GTPase inhibition on cancer cell migration and invasion. However, one of the limitations of using this compound 1864 is its potential toxicity. In vitro studies have shown that high concentrations of this compound 1864 can be cytotoxic to normal cells, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864. One area of research is the development of more potent and specific inhibitors of Rho GTPases. Additionally, researchers are exploring the use of this compound 1864 in combination with other cancer therapies to enhance its therapeutic potential. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of this compound 1864 in animal models of cancer.
Méthodes De Synthèse
The synthesis of Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 involves a multi-step process that starts with the reaction of 2-aminothiophene with ethyl acetoacetate to form 2-ethylthio-4H-benzo[d][1,3]thiazin-4-one. The resulting compound is then treated with nitric acid to introduce a nitro group at the 4-position of the benzene ring. The final step involves the reaction of the nitro compound with 4-aminobenzoic acid and subsequent esterification to form this compound 1864.
Applications De Recherche Scientifique
Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that this compound 1864 inhibits the activity of Rho GTPases, which are key regulators of cell migration and invasion. This inhibition leads to a decrease in cancer cell migration and invasion, which are critical steps in the metastatic process.
Propriétés
Formule moléculaire |
C18H18N2O6S |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H18N2O6S/c1-2-26-18(23)14-12-4-3-5-13(21)15(12)27-17(14)19-16(22)10-6-8-11(9-7-10)20(24)25/h6-9,13,21H,2-5H2,1H3,(H,19,22) |
Clé InChI |
MBYWAZLPPWIZGL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCCC2O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)




![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)

![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)

